Systemin acetate
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Overview
Description
Systemin acetate is a derivative of systemin, an 18-amino acid signaling peptide isolated from tomato leaves. Systemin is a plant peptide hormone involved in the wound response in the family Solanaceae. It was the first plant hormone proven to be a peptide, having been isolated from tomato leaves in 1991 by a group led by Clarence A. Ryan . This compound retains the biological activity of systemin and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Systemin acetate can be synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the synthesis of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and bases like DIPEA (N,N-diisopropylethylamine) to facilitate the formation of peptide bonds. The final product is cleaved from the resin and deprotected to yield the desired peptide .
Industrial Production Methods
Industrial production of this compound involves large-scale SPPS, utilizing automated peptide synthesizers to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the identity and purity of the synthesized peptide .
Chemical Reactions Analysis
Types of Reactions
Systemin acetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfide bonds between cysteine residues, which can affect its biological activity.
Reduction: Reduction of disulfide bonds can restore the peptide to its reduced form, which may be necessary for certain biological functions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are commonly used reducing agents.
Substitution: Amino acid derivatives with protecting groups are used in SPPS to introduce specific substitutions.
Major Products Formed
The major products formed from these reactions include oxidized and reduced forms of this compound, as well as various analogs with substituted amino acids. These products are used to study the peptide’s structure and function .
Scientific Research Applications
Systemin acetate has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide to study peptide synthesis, folding, and stability.
Biology: Investigated for its role in plant defense mechanisms and signaling pathways.
Medicine: Explored for its potential therapeutic applications in wound healing and as a bioactive peptide.
Industry: Utilized in the development of peptide-based products and as a tool for studying plant-microbe interactions
Mechanism of Action
Systemin acetate exerts its effects by binding to specific receptors on the surface of plant cells, initiating a signaling cascade that leads to the activation of defense genes. The primary molecular target is the systemin receptor, which activates the jasmonic acid signaling pathway. This pathway involves the production of jasmonic acid, a plant hormone that regulates the expression of genes involved in defense responses, such as proteinase inhibitors .
Comparison with Similar Compounds
Systemin acetate is unique compared to other similar compounds due to its specific role in plant defense signaling. Similar compounds include:
Hydroxyproline-rich glycopeptide systemins (HypSys): These peptides have similar signaling properties but differ in their amino acid sequences and glycosylation patterns.
Tobacco systemin I and II: These peptides are derived from tobacco plants and share functional similarities with systemin but have different sequences and structures.
This compound’s uniqueness lies in its specific interaction with the systemin receptor and its role in activating the jasmonic acid signaling pathway, which is crucial for plant defense .
Properties
Molecular Formula |
C87H148N26O30S |
---|---|
Molecular Weight |
2070.3 g/mol |
IUPAC Name |
acetic acid;(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C85H144N26O28S.C2H4O2/c1-43(2)65(106-67(121)44(3)89)78(132)100-49(25-27-61(90)115)71(125)104-55(41-112)75(129)101-52(19-8-11-32-88)80(134)110-36-15-23-59(110)82(136)109-35-14-22-58(109)77(131)105-56(42-113)74(128)96-46(17-6-9-30-86)68(122)95-48(20-12-33-94-85(92)93)70(124)102-53(39-63(117)118)81(135)111-37-16-24-60(111)83(137)108-34-13-21-57(108)76(130)99-47(18-7-10-31-87)69(123)98-51(29-38-140-5)72(126)97-50(26-28-62(91)116)73(127)107-66(45(4)114)79(133)103-54(84(138)139)40-64(119)120;1-2(3)4/h43-60,65-66,112-114H,6-42,86-89H2,1-5H3,(H2,90,115)(H2,91,116)(H,95,122)(H,96,128)(H,97,126)(H,98,123)(H,99,130)(H,100,132)(H,101,129)(H,102,124)(H,103,133)(H,104,125)(H,105,131)(H,106,121)(H,107,127)(H,117,118)(H,119,120)(H,138,139)(H4,92,93,94);1H3,(H,3,4)/t44-,45+,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,65-,66-;/m0./s1 |
InChI Key |
ISJRJROQKJHKIN-GAXWHIJPSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2C(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)N)O.CC(=O)O |
Canonical SMILES |
CC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)O)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C)N.CC(=O)O |
Origin of Product |
United States |
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